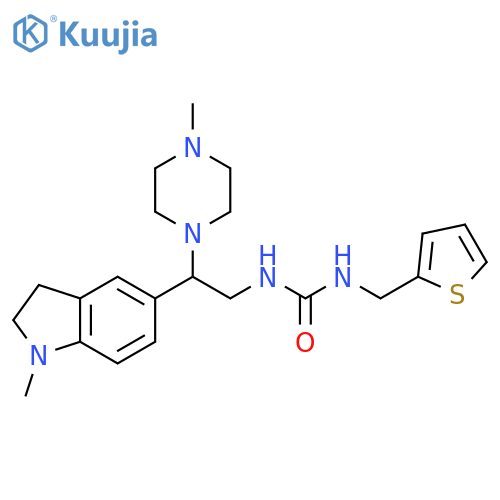Cas no 1203073-05-5 (1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-3-(thiophen-2-yl)methylurea)

1203073-05-5 structure
商品名:1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-3-(thiophen-2-yl)methylurea
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-3-(thiophen-2-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- 1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-3-(thiophen-2-yl)methylurea
- 1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
- 1203073-05-5
- 1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- SR-01000923269
- 1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea
- AKOS024513399
- F5545-0154
- SR-01000923269-1
-
- インチ: 1S/C22H31N5OS/c1-25-9-11-27(12-10-25)21(16-24-22(28)23-15-19-4-3-13-29-19)17-5-6-20-18(14-17)7-8-26(20)2/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H2,23,24,28)
- InChIKey: YPJWFRNFBAZMCL-UHFFFAOYSA-N
- ほほえんだ: N(CC(C1C=CC2=C(C=1)CCN2C)N1CCN(C)CC1)C(NCC1SC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 413.22493180g/mol
- どういたいしつりょう: 413.22493180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 79.1Ų
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-3-(thiophen-2-yl)methylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5545-0154-40mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-50mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-30mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-3mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-5μmol |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-1mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-4mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-5mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-2μmol |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5545-0154-2mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea |
1203073-05-5 | 2mg |
$59.0 | 2023-09-09 |
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-3-(thiophen-2-yl)methylurea 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
1203073-05-5 (1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-3-(thiophen-2-yl)methylurea) 関連製品
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
